1-Ethoxy-4-(methoxymethyl)benzene
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Overview
Description
1-Ethoxy-4-(methoxymethyl)benzene is an organic compound with the molecular formula C10H14O2 It is a derivative of benzene, where an ethoxy group (–OCH2CH3) and a methoxymethyl group (–CH2OCH3) are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethoxybenzyl alcohol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Nitro derivatives
Scientific Research Applications
1-Ethoxy-4-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethoxy-4-(methoxymethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and methoxymethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall activity in biological systems. Pathways involved may include metabolic processes where the compound is transformed into active metabolites.
Comparison with Similar Compounds
1-Ethoxy-4-methylbenzene: Similar structure but lacks the methoxymethyl group.
1-Methoxy-4-methylbenzene: Contains a methoxy group instead of an ethoxy group.
4-Methoxytoluene: Similar structure but with a toluene backbone.
Uniqueness: 1-Ethoxy-4-(methoxymethyl)benzene is unique due to the presence of both ethoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical transformations and applications not possible with simpler analogs.
Properties
CAS No. |
103441-19-6 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-ethoxy-4-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-6-4-9(5-7-10)8-11-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
QZMZUIGZTVFXKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)COC |
Origin of Product |
United States |
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